molecular formula C20H30O3 B3026294 20-HEPE

20-HEPE

Cat. No.: B3026294
M. Wt: 318.4 g/mol
InChI Key: PPMOWWAALQWWLJ-NUKMUHRASA-N
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Description

It is formed through the ω-oxidation of EPA by cytochrome P450 ω-oxidases, including human CYP4F3B . This compound has garnered significant interest due to its biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is catalyzed by cytochrome P450 enzymes, particularly CYP4F3B . The reaction conditions typically involve the use of a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out at physiological pH and temperature .

Industrial Production Methods

Industrial production of 20-HEPE involves the large-scale ω-oxidation of eicosapentaenoic acid using bioreactors equipped with cytochrome P450 enzymes. The process is optimized to ensure high yield and purity of the product. The reaction mixture is then subjected to purification techniques such as chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

20-HEPE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the polyunsaturated fatty acid structure .

Major Products Formed

The major products formed from the reactions of this compound include various hydroxylated and reduced derivatives. These products retain the biological activity of the parent compound and may exhibit additional therapeutic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 20-HEPE

This compound is unique due to its specific activation of PPARα and TRPV1, which distinguishes it from other similar compounds. Its ability to modulate inflammation and lipid metabolism makes it a promising candidate for therapeutic applications .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z,17Z)-20-hydroxyicosa-5,8,11,14,17-pentaenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12-13,15,21H,2,5,8,11,14,16-19H2,(H,22,23)/b3-1-,6-4-,9-7-,12-10-,15-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMOWWAALQWWLJ-NUKMUHRASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=CCC=CCC=CCC=CCC=CCCO)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCO)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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